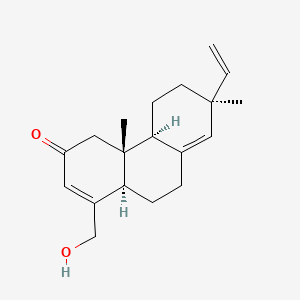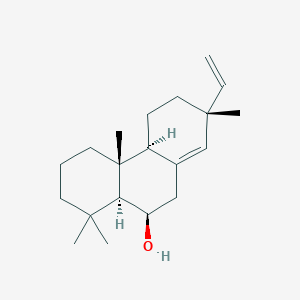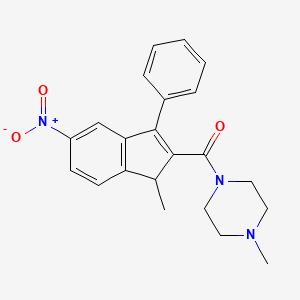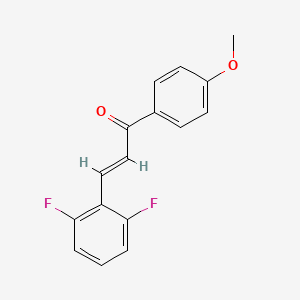
LY2780301
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Wissenschaftliche Forschungsanwendungen
1. Cancer Treatment Research
LY2780301, a dual p70 S6 kinase and Akt inhibitor, has been explored for its potential in treating advanced or metastatic cancer. Studies have investigated its safety, pharmacokinetics, pharmacodynamics, and antitumor activity, often in combination with other chemotherapy agents like gemcitabine. For instance, a Phase I study focused on determining the recommended phase II dose of LY2780301 as a single agent in patients with advanced cancer. This study also included safety, pharmacokinetic and pharmacodynamic analyses, and co-clinical analyses in Avatar models. Another study explored LY2780301's safety and antitumor activity when combined with gemcitabine in patients with advanced/metastatic solid tumors, especially those harboring molecular alterations of the PI3K/AKT/mTOR pathway (Azaro et al., 2015); (Angevin et al., 2017).
2. Pharmacokinetic Studies
Research on LY2780301 has also delved into its pharmacokinetics, particularly in the context of drug-drug interactions. For example, a study investigated the potential pharmacokinetic drug-drug interaction related to the combination of LY2780301 and Paclitaxel in women with HER2- locally advanced or metastatic breast cancer. This research is crucial for understanding how LY2780301 interacts with other drugs and its implications for treatment regimens (Rezai et al., 2016).
3. Further Clinical Research
Additional studies have reported on the safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of LY2780301 in patients with refractory solid tumors. These studies are integral in establishing the foundational knowledge required for further development and potential clinical use of LY2780301 (Calvo et al., 2012).
Eigenschaften
Produktname |
LY2780301 |
|---|---|
IUPAC-Name |
NONE |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY2780301; LY-2780301; LY 2780301 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1192998.png)

